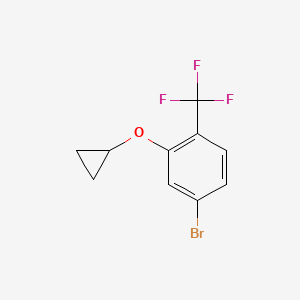![molecular formula C18H17BrN2O3 B14020823 isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate](/img/structure/B14020823.png)
isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate is a synthetic organic compound with the molecular formula C18H17BrN2O3 and a molecular weight of 389.24 g/mol . This compound is part of a class of heterocyclic compounds known for their potential biological activities, particularly in the field of medicinal chemistry.
Preparation Methods
The synthesis of isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving pyridine and pyrrole derivatives.
Bromination: Introduction of the bromine atom at the 4-position of the benzoate ring.
Esterification: Coupling of the isobutyl group to the benzoate moiety
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is significant in cancer research.
Biological Studies: The compound’s ability to inhibit cell proliferation and induce apoptosis makes it a valuable tool in studying cellular mechanisms and pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, useful in various chemical research and industrial applications.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell growth, differentiation, and angiogenesis. By binding to these receptors, isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate disrupts the FGFR signaling pathway, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate can be compared to other pyrrolo[2,3-b]pyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Other FGFR Inhibitors: Compounds like AZD4547 and BGJ398 are known FGFR inhibitors, but they differ in their chemical structure and specific activity profiles.
The uniqueness of this compound lies in its specific substitution pattern and its potent activity against multiple FGFR subtypes, making it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C18H17BrN2O3 |
|---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
2-methylpropyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate |
InChI |
InChI=1S/C18H17BrN2O3/c1-11(2)10-23-18(22)15-4-3-13(19)8-16(15)24-14-7-12-5-6-20-17(12)21-9-14/h3-9,11H,10H2,1-2H3,(H,20,21) |
InChI Key |
BLYGUICHXLDZKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=C(C=C(C=C1)Br)OC2=CN=C3C(=C2)C=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


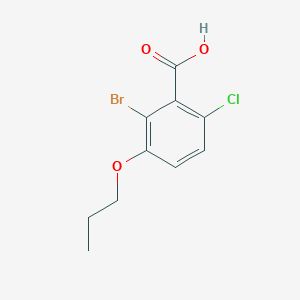
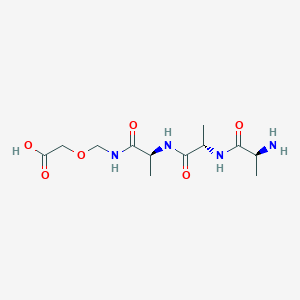
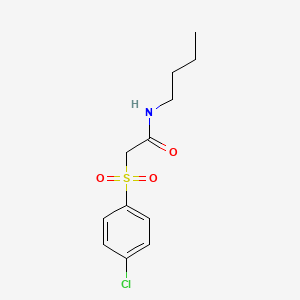
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine HCl](/img/structure/B14020770.png)
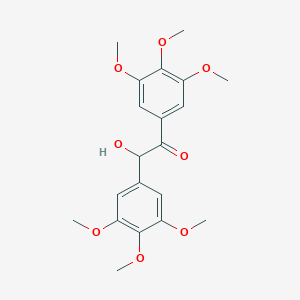
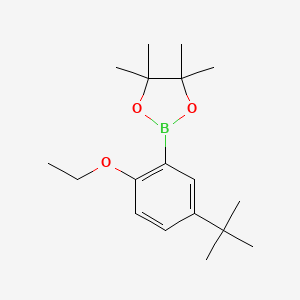
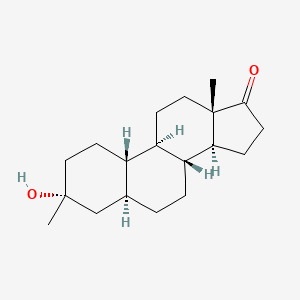

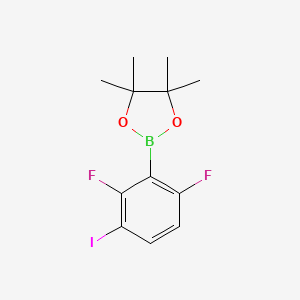
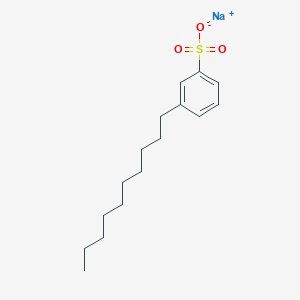
![(5-Methylimidazo[1,2-A]pyridin-6-YL)methanamine](/img/structure/B14020799.png)
![Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate](/img/structure/B14020809.png)
![N-[(Z)-(4-chloro-3-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14020821.png)
